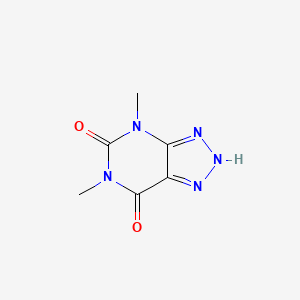

1,3-Dimethyl-8-azaxanthin

Description

Context within Xanthine (B1682287) Derivatives and Purine (B94841) Analogs

1,3-Dimethyl-8-azaxanthin is classified as an azapurine, specifically an analog of the xanthine derivative theophylline (B1681296) (1,3-dimethylxanthine). smolecule.comnih.gov The core structure of xanthines is a purine ring system with two carbonyl groups. In this compound, the carbon atom at the 8th position of the purine scaffold is replaced by a nitrogen atom, forming a triazolopyrimidine ring system. smolecule.comdrugbank.com This substitution of a carbon-hydrogen group with a nitrogen atom significantly alters the electron distribution and geometry of the molecule, which in turn modifies its chemical reactivity and biological interactions compared to traditional xanthines. smolecule.comnih.gov

The parent compound, 8-azaxanthine (B11884), is a nitrogen-substituted purine analog that serves as the foundational structure for a range of derivatives. The methylation at the N1 and N3 positions to create 1,3-dimethyl-8-azaxanthine further modifies its properties, including its solubility and interaction with biological targets. For instance, the substitution of the 8-position carbon with nitrogen in theophylline and caffeine (B1668208) was shown to dramatically lower the affinity for adenosine (B11128) receptors, demonstrating the critical role of this position in molecular recognition. nih.gov

| Compound | Core Structure | Key Substitutions | Class |

| Xanthine | Purine | Two carbonyl groups | Xanthine |

| Theophylline | Purine | Two carbonyl groups, Methyl groups at N1 & N3 | Xanthine Derivative |

| 8-Azaxanthine | Triazolopyrimidine | Two carbonyl groups | 8-Azapurine (B62227) Analog |

| This compound | Triazolopyrimidine | Two carbonyl groups, Methyl groups at N1 & N3 | 8-Azapurine Analog |

Significance as a Research Probe and Chemical Scaffold

The distinct characteristics of this compound make it a significant molecule for biochemical research. Its inherent fluorescence properties are of particular interest, enabling its use as a molecular probe to investigate biological systems. smolecule.com While the parent compound, 8-azaxanthine, exhibits dual fluorescence emission due to excited-state proton transfer (ESPT), this phenomenon is reportedly absent in 1,3-dimethyl-8-azaxanthine because the methyl groups create steric hindrance. mdpi.com Nevertheless, its unique fluorescence makes it suitable for use in various biochemical assays. smolecule.com For example, 8-azaxanthine and its derivatives serve as valuable fluorescent probes for studying enzymes like purine nucleoside phosphorylases (PNP). researchgate.net

Beyond its role as a probe, this compound serves as a versatile chemical scaffold for the synthesis of new molecules. Researchers have systematically modified its structure to explore structure-activity relationships. A notable area of investigation has been its use as a foundation for developing antagonists of adenosine receptors. nih.gov By introducing different substituents at various positions on the 8-azaxanthine core, scientists have been able to modulate the affinity and selectivity for different adenosine receptor subtypes. nih.gov For example, replacing the methyl groups at the N1 and N3 positions with propyl groups in related 8-azaxanthine derivatives was found to significantly increase affinity for A1 adenosine receptors. nih.gov This adaptability highlights its importance as a foundational structure in medicinal chemistry for creating compounds with tailored biological activities, including potential anticancer agents. smolecule.com The compound has also been utilized in crystallographic studies to elucidate the three-dimensional structures of purine-like molecules. smolecule.comchemicalbook.com

Historical Development of 8-Azaxanthine and its Dimethylated Derivatives

The exploration of 8-azaxanthine and its derivatives began as part of a broader effort to synthesize and study purine analogs for potential therapeutic applications. A patent for a method of obtaining 8-azaxanthine derivatives was filed as early as 1976, indicating early interest in this class of compounds. google.com The parent compound, 8-azaxanthine, was reportedly first synthesized in the latter half of the 20th century in an effort to create modified xanthines with altered enzymatic inhibition profiles.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2H-triazolo[4,5-d]pyrimidine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O2/c1-10-4-3(7-9-8-4)5(12)11(2)6(10)13/h1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKBPNLSRKSFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NNN=C2C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177318 | |

| Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2278-15-1 | |

| Record name | 4,6-Dimethyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2278-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002278151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-8-azaxanthin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-8-azaxanthin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIMETHYL-1H-V-TRIAZOLO(4,5-D)PYRIMIDINE-5,7(4H,6H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Derivatization Methodologies for 1,3 Dimethyl 8 Azaxanthin

Established Synthetic Pathways for 1,3-Dimethyl-8-azaxanthin (8-Azatheophylline)

The foundational approach to synthesizing the 8-azaxanthine (B11884) core, including this compound, is rooted in the principles of the Traube purine (B94841) synthesis. This classical method involves the construction of the fused heterocyclic system from a substituted pyrimidine (B1678525) precursor, specifically a 5,6-diaminopyrimidine, followed by the formation of the triazole ring.

The most established and direct pathway to this compound begins with a suitably substituted and methylated uracil derivative. The key starting material for this synthesis is 1,3-dimethyl-5,6-diaminouracil .

The synthesis proceeds via a two-step sequence:

Diazotization: The 1,3-dimethyl-5,6-diaminouracil is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a mineral acid (e.g., HCl). This reaction targets the amino group at the 5-position, leading to the formation of a diazonium salt intermediate.

Intramolecular Cyclization: The highly reactive diazonium intermediate spontaneously undergoes an intramolecular cyclization reaction. The diazonium group attacks the adjacent amino group at the 6-position, closing the five-membered triazole ring onto the pyrimidine core. This cyclization directly yields the stable this compound structure.

This method is efficient and provides a direct route to the target compound, leveraging the well-established chemistry of diaminopyrimidines.

Targeted Synthesis of N-Alkylated and Substituted 8-Azaxanthine Derivatives

To explore structure-activity relationships, particularly for applications like adenosine (B11128) receptor antagonism, various derivatives of this compound have been synthesized. These efforts focus on introducing substituents at the exocyclic nitrogen atoms of the triazole ring (N7 or N8).

A series of 1,3-dimethyl-8-azaxanthines substituted at the N7 or N8 position have been prepared and studied. nih.govacs.org While the parent compound, 8-azatheophylline, shows dramatically reduced affinity for adenosine receptors compared to theophylline (B1681296), the introduction of specific alkyl or cycloalkyl groups can restore or enhance this activity. nih.govacs.org

Key synthetic findings include:

N8-Substitution: Introducing a methyl group at the N8 position of 8-azatheophylline was found to restore antagonist activity at A₂ adenosine receptors. nih.govacs.org Furthermore, an N8-cycloalkyl substituent increased the binding affinity for both A₁ and A₂ receptor subtypes. nih.govacs.org

N7-Substitution: A more significant enhancement in affinity was observed by substituting the 7-position. For instance, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine proved to be three times more potent than caffeine (B1668208) at A₁ receptors. nih.govacs.org In contrast, 7-cyclohexyl-1,3-dimethyl-8-azaxanthine was more potent than caffeine at A₂ receptors. nih.govacs.org

These substitutions are typically achieved by reacting this compound with appropriate alkylating agents (e.g., alkyl halides) under basic conditions, which can lead to a mixture of N7 and N8 isomers that require chromatographic separation. acs.org

Selective Synthesis and Stereochemical Characterization of Atropisomers of 1,3-Dimethyl-8-(8ʹ-quinolinyl)azaxanthine

A notable synthetic achievement in this class of compounds is the creation of axially chiral derivatives. Atropisomers, which are stereoisomers arising from hindered rotation around a single bond, have been selectively synthesized and characterized for 1,3-dimethyl-8-(8ʹ-quinolinyl)azaxanthine .

These atropisomers are synthesized from a precursor, 1,3-dimethyl-5-(8′-quinolinyl-azo)-6-aminouracil . The key step is the conversion of this precursor into the final azaxanthine structure, where different reaction conditions selectively yield distinct atropisomers. The α-atropisomer and β-atropisomer have been successfully isolated.

The stereochemical characterization was definitively established using single-crystal X-ray analysis. The analysis confirmed the atropisomeric nature of the compounds based on the torsional angle around the N-C bond connecting the azaxanthine core and the quinolinyl substituent.

| Atropisomer | Torsional Angle (N3–N2–C1–C9) | Relative Stability |

| α-atropisomer | 48.7(2)° | 0.05 kcal mol⁻¹ more stable |

| β-atropisomer | -48.7(2)° | Less stable |

Data compiled from TD-DFT analysis and single-crystal X-ray analysis.

This work demonstrates a high degree of control over the stereochemical outcome of the synthesis, enabling the isolation and characterization of specific, conformationally locked isomers.

Investigation of Chemical Reaction Mechanisms for this compound and its Derivatives

The reactivity of the 8-azaxanthine core is influenced by the electron-withdrawing nature of the triazole ring fused to the pyrimidinedione system. This affects its susceptibility to oxidative and reductive transformations.

The presence of multiple nitrogen atoms in the 8-azapurine (B62227) scaffold makes it susceptible to oxidation, particularly N-oxidation. The oxidation of azapurines with oxidizing agents like peroxy acids is a known pathway to produce N-oxide derivatives.

Research on the broader class of 8-azapurines has shown that these compounds can be oxidized to form stable N-oxides. For example, 8-azaadenine is oxidized by peroxyacetic acid to yield its corresponding 1-N-oxide . osti.gov This reaction demonstrates that the pyrimidine portion of the 8-azapurine ring system is reactive towards oxidation. By analogy, this compound would be expected to undergo oxidation to form an N-oxide, most likely at one of the nitrogen atoms in the pyrimidine ring that is not already methylated. The synthesis of N-oxides serves as a method for creating derivatives with altered electronic properties and potential for further functionalization.

Information regarding the specific reduction reactions of this compound is not extensively detailed in available literature. However, the chemical nature of the heterocyclic system allows for predictions about its reductive behavior. The triazole and pyrimidine rings contain multiple C=N and C=O bonds that are, in principle, susceptible to reduction.

Potential reduction pathways could include:

Catalytic Hydrogenation: Using catalysts like palladium, platinum, or nickel, it may be possible to reduce the double bonds within the heterocyclic system. This could potentially lead to saturation of the triazole ring, though such a reaction would likely require harsh conditions and could lead to ring opening.

Electrochemical Reduction: Electrochemical methods are used for the selective reduction of various nitrogen-containing heterocyclic compounds. rsc.org Applying this technique to this compound could potentially reduce the carbonyl groups or imine-like bonds within the ring structure, leading to novel hydroxylated or partially saturated derivatives.

While these methods are chemically plausible, specific studies detailing the products and mechanisms of reduction for this compound and its derivatives are not prominently documented.

Substitution Reactions for Functionalization

The chemical architecture of this compound, featuring both a pyrimidine and a triazole ring, presents a unique landscape for substitution reactions. The electron-deficient nature of these heterocyclic rings generally makes them resistant to classical electrophilic aromatic substitution. Consequently, functionalization is more commonly achieved through nucleophilic substitution pathways or by building the scaffold with pre-installed functional groups.

Research in this area has largely concentrated on synthesizing derivatives by constructing the 8-azaxanthine ring system with a desired substituent at the 8-position. This is often accomplished by the condensation of a 1,3-dimethyl-5,6-diaminouracil precursor with a suitable reagent that provides the C8-substituent and the N7 and N8 atoms of the triazole ring.

While direct substitution on the pre-formed this compound is less documented, the principles of heterocyclic chemistry suggest potential avenues for such modifications. Nucleophilic aromatic substitution (SNAr) would be a plausible strategy if a suitable leaving group, such as a halogen, were present on the purine-like ring. For instance, the synthesis of a halo-substituted this compound could serve as a versatile intermediate for introducing a variety of nucleophiles.

Furthermore, modern cross-coupling methodologies could offer a powerful tool for the functionalization of a pre-halogenated this compound. Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings could potentially be employed to form carbon-carbon and carbon-heteroatom bonds at specific positions, leading to a wide array of novel derivatives.

Direct C-H activation is another contemporary strategy that could, in principle, be applied to the this compound scaffold. This approach would circumvent the need for pre-functionalization with a leaving group and allow for the direct introduction of new substituents. However, the regioselectivity of such reactions on this specific heterocyclic system would require careful investigation and optimization.

The functionalization of the triazole ring within the 8-azaxanthine structure is also a consideration. While the triazole ring is generally stable, targeted N-alkylation or other modifications could be explored under specific reaction conditions to further diversify the chemical space of this compound derivatives.

Table of Research Findings on Substitution Reactions for 8-Azaxanthin Functionalization

| Reaction Type | Reagents and Conditions | Outcome |

| Nucleophilic Substitution (Hypothetical) | Halo-8-azaxanthin, Nucleophile (e.g., amine, alcohol) | Formation of C-N or C-O bonds |

| Suzuki-Miyaura Coupling (Hypothetical) | Halo-8-azaxanthin, Boronic acid, Palladium catalyst, Base | Formation of C-C bonds (biaryls) |

| Buchwald-Hartwig Amination (Hypothetical) | Halo-8-azaxanthin, Amine, Palladium catalyst, Base | Formation of C-N bonds |

| C-H Activation (Hypothetical) | This compound, Coupling partner, Metal catalyst | Direct formation of C-C or C-heteroatom bonds |

Advanced Spectroscopic Characterization and Photophysical Mechanisms of 1,3 Dimethyl 8 Azaxanthin

Fluorescence Emission Properties of 1,3-Dimethyl-8-azaxanthin and Related N-Alkyl Derivatives

The fluorescence characteristics of 8-azaxanthine (B11884) and its N-alkylated derivatives are highly dependent on their substitution patterns and the surrounding solvent environment. electronicsandbooks.com N-methylated 8-azaxanthines are noted for being highly fluorescent in aqueous media as neutral species and, in some cases, as monoanionic forms. researchgate.net

The emission properties of 8-azaxanthine derivatives vary significantly with the position of N-alkylation. The parent compound, 8-azaxanthine, and its N(8)-methyl derivative exhibit a prominent emission band around 420 nm in aqueous solutions, which is attributed to an excited-state process. electronicsandbooks.comresearchgate.net In contrast, derivatives where the pyrimidine (B1678525) ring protons are substituted, such as this compound, show markedly different spectral behavior.

This compound (8-azatheophylline) displays intense fluorescence with an emission maximum shifted to a shorter wavelength, around 340-360 nm. mdpi.comamu.edu.plresearchgate.net This emission corresponds to the fluorescence of the neutral form of the molecule. electronicsandbooks.com The fluorescence quantum yield of N(8)-methyl-8-azaxanthine can be as high as 0.60, demonstrating the strong emissive nature of these compounds. electronicsandbooks.commdpi.com

The following table summarizes the key spectroscopic data for this compound and related N-alkyl derivatives of 8-azaxanthine.

Table 1: Spectroscopic Properties of 8-Azaxanthine and its N-Alkyl Derivatives Data sourced from multiple studies and compiled for comparison. electronicsandbooks.com

| Compound | Form | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |

|---|---|---|---|---|---|

| 8-Azaxanthine | Neutral | 262 | 8700 | 420 | 0.28 |

| Monoanion | 288 | 5800 | - | - | |

| N(8)-Methyl-8-azaxan. | Neutral | 272 | 8700 | 420 | 0.50 |

| Monoanion | 299 | 6450 | 420 | 0.60 | |

| N(7)-Methyl-8-azaxan. | Neutral | 273 | 6030 | 400, 430 | 0.13 |

| Monoanion | 304, 302 | 5750 | 401 | 0.23 | |

| 1,3-Dimethyl-8-azaxan. | Neutral | ~270 | - | ~340-360 | - |

| N(8),N(1)-Dimethyl-8-azaxan. | Neutral | 274 | 8500 | - | - |

| Monoanion | 300 | 6600 | - | - | |

| N(8),N(3)-Dimethyl-8-azaxan. | Neutral | 277 | 9100 | - | - |

A defining characteristic of this compound is its exhibition of a single fluorescence emission band. researchgate.netsmolecule.com In acidified aqueous solutions, its fluorescence spectrum shows a solitary peak centered around 340 nm. mdpi.comresearchgate.net This contrasts sharply with the parent 8-azaxanthine and its N(8)-methyl derivative, which can display dual fluorescence in certain solvents like methanol (B129727). electronicsandbooks.comresearchgate.netnih.gov The single-band emission from this compound is a direct consequence of its molecular structure, specifically the methylation at the N(3) position, which precludes the photochemical transformation responsible for dual emission in its analogs. researchgate.netresearchgate.net

Excited-State Proton Transfer (ESPT) Phenomena in 8-Azaxanthine Analogs

Several 8-azapurine (B62227) compounds are known to undergo excited-state proton transfer (ESPT), a phenomenon where a proton is transferred from one part of the molecule to another or to the solvent in the electronically excited state. researchgate.net This process often results in the formation of a phototautomer with distinct fluorescence properties from the initially excited molecule. researchgate.netmdpi.com

In 8-azaxanthine and its N(8)-methyl derivative, ESPT is a key de-excitation pathway. electronicsandbooks.comnih.gov Upon photoexcitation in aqueous media, the neutral form of the highly fluorescent N(8)H tautomer undergoes rapid deprotonation from the N(3) nitrogen. researchgate.net This generates a highly fluorescent anionic species, which is responsible for the intense, long-wavelength emission observed at approximately 420 nm. researchgate.netamu.edu.plresearchgate.net This process is so efficient in water that only the emission from the phototautomer is observed. mdpi.com In less protic solvents like methanol, the proton transfer is slowed, allowing for the observation of dual fluorescence from both the initially excited neutral molecule (~340 nm) and the ESPT-generated anion (~420 nm). electronicsandbooks.comresearchgate.net

In stark contrast to its parent compound, there is no evidence for excited-state proton transfer in this compound (8-azatheophylline). mdpi.com The long-wavelength emission band around 420 nm, which serves as the signature of the ESPT process in 8-azaxanthine, is completely absent in the fluorescence spectrum of the 1,3-dimethyl derivative. researchgate.net The absence of this band is confirmed across various studies and is a direct result of the methylation on the pyrimidine ring. researchgate.net Research suggests that the lack of ESPT is due to the steric hindrance imposed by the methyl groups.

The mechanism of ESPT in 8-azaxanthine is critically dependent on the presence of an acidic proton at the N(3) position of the pyrimidine ring. researchgate.netamu.edu.pl In the excited state, the acidity of this N(3)-H proton increases dramatically, leading to its rapid transfer. researchgate.net

The methylation at the N(1) and, crucially, the N(3) positions in this compound physically blocks this essential proton transfer pathway. mdpi.com By replacing the acidic N(3)-H proton with a methyl group, the molecule is rendered incapable of undergoing the deprotonation necessary to form the anionic phototautomer. researchgate.netresearchgate.net Consequently, the only available radiative decay pathway is the direct fluorescence from the neutral excited state, resulting in the single, shorter-wavelength emission band observed around 340-360 nm. mdpi.comamu.edu.pl This demonstrates that methylation is a powerful tool for modulating the photophysical behavior of 8-azaxanthine derivatives by selectively inhibiting ESPT pathways.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy provides definitive evidence for the excited-state dynamics in 8-azaxanthine analogs. mdpi.comnih.gov Studies on 8-azaxanthine and its N(8)-methyl derivative in alcoholic media reveal complex decay kinetics indicative of an excited-state reaction. researchgate.netnih.gov

In these compounds, the long-wavelength emission at 420 nm is delayed relative to the excitation pulse, with a measured rise time of approximately 0.4 to 0.5 nanoseconds. researchgate.netnih.gov This rise time precisely matches the main decay component of the short-wavelength emission band at 340 nm. mdpi.comnih.gov This kinetic relationship confirms that the species emitting at 340 nm is a precursor to the species emitting at 420 nm, providing clear evidence for the two-state photo-transformation model of ESPT. mdpi.comnih.gov The subsequent decay of the long-wavelength band is characterized by a longer lifetime, reported to be around 6.4 ns for 8-azaxanthine and 8.3 ns for its N(8)-methyl derivative. researchgate.netnih.gov In aqueous solutions, where ESPT is extremely rapid, only a single, monoexponential decay corresponding to the 420 nm emission is observed, with a lifetime of about 9 ns for 8-azaxan. electronicsandbooks.commdpi.com

For this compound, the absence of the ESPT pathway leads to much simpler excited-state dynamics. Lacking the photochemical transformation step, its fluorescence decay is expected to be monoexponential, corresponding directly to the lifetime of the neutral excited state that gives rise to the single emission band.

Influence of Solvent and Isotope Effects on Fluorescence Emission

The fluorescence properties of this compound, also known as 8-azatheophylline, are markedly different from its parent compound, 8-azaxanthine, primarily due to the methylation at the N(1) and N(3) positions. This structural modification blocks the pathway for the excited-state proton transfer (ESPT) from the N(3)-H group, which is a dominant de-excitation pathway in 8-azaxanthine. mdpi.com Consequently, this compound does not exhibit the dual emission characteristic of 8-azaxanthine in certain non-aqueous solvents. researchgate.netsmolecule.com

In acidified aqueous solutions, this compound displays an intense single fluorescence emission band with a maximum around 355-360 nm. amu.edu.plresearchgate.net This is in stark contrast to 8-azaxanthine, which under similar conditions, shows a significantly red-shifted emission at approximately 420 nm due to ESPT. mdpi.comnih.gov The fluorescence of this compound is observed in weakly acidic conditions (pH < 5) and disappears at higher pH values due to ground-state deprotonation. mdpi.com

Studies comparing the fluorescence of 8-azaxanthine in various solvents highlight the unique behavior of the 1,3-dimethyl derivative. For instance, while 8-azaxanthine exhibits dual emission in methanol (with bands at ~335 nm and 410-420 nm), the long-wavelength band attributed to ESPT is notably absent in 1,3-dimethyl-8-azaxanthine. researchgate.netnih.gov This lack of a significant solvent or isotope effect on the emission wavelength of this compound confirms the absence of the phototautomerism that characterizes its unmethylated precursor. amu.edu.pl The fluorescence quantum yield for the neutral form in aqueous solution is reported to be 0.18. rsc.org

| Compound | Emission Maximum (nm) | Reference |

|---|---|---|

| This compound | ~355-360 | amu.edu.plresearchgate.net |

| 8-Azaxanthine | ~420 | mdpi.comnih.gov |

| N8-Methyl-8-azaxanthine (Anion) | ~420 | researchgate.net |

Determination of Ground-State and Excited-State Acidity Constants (pK and pK)*

The acidity of this compound is a key parameter influencing its spectroscopic properties, particularly its fluorescence. The ground-state acidity constant (pKa) for the neutral form has been determined electrochemically and spectroscopically. The reported pKa value is approximately 4.47. rsc.org This value corresponds to the deprotonation from the triazole ring, as the acidic protons on the pyrimidine ring (N1 and N3) are replaced by methyl groups. The fluorescence of the compound is quenched at pH values above 5, which is consistent with this ground-state deprotonation, as the resulting anion is non-fluorescent. mdpi.com

| Compound | pKa | Dissociating Proton | Reference |

|---|---|---|---|

| This compound | 4.47 | N(7)H / N(8)H | rsc.org |

| 8-Azaxanthine | 4.8 - 4.95 | N(7)H / N(8)H | mdpi.comrsc.orgelectronicsandbooks.com |

| 8-Methyl-8-azaxanthine | ~7.05 - 7.3 | N(3)H | mdpi.comnih.gov |

UV Absorption Kinetic Experiments

UV absorption spectroscopy is a fundamental technique used to characterize this compound and its ionic forms. In acidified aqueous solutions, where the compound exists in its neutral form, it exhibits a characteristic UV absorption spectrum with a maximum (λmax) at approximately 271 nm. rsc.orgresearchgate.net This absorption spectrum serves as the basis for fluorescence excitation.

While detailed UV absorption kinetic experiments (e.g., stopped-flow) specifically detailing reaction rates for this compound are not extensively reported in the reviewed literature, the compound is frequently used in broader spectroscopic studies as a reference. mdpi.comnih.gov Its primary role in these experiments is to serve as a control compound that is incapable of undergoing the excited-state proton transfer (ESPT) observed in 8-azaxanthine. mdpi.com Therefore, its UV absorption spectrum is typically presented as a stable, pH-dependent baseline against which the more complex photophysics of related compounds are compared. The change in the absorption spectrum as a function of pH is used to determine the ground-state pKa. For example, the spectrum of the neutral form at low pH transitions to that of the anion at higher pH, with an isosbestic point that is characteristic of a two-state equilibrium.

| Compound | Form | λmax (nm) | ε (M-1cm-1) | Reference |

|---|---|---|---|---|

| This compound | Neutral | 271 | 6300 | rsc.org |

| This compound | Monoanion | 269 | 8500 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy has been a critical tool in elucidating the tautomeric structure of 8-azapurines. The tautomerism of the parent compound, 8-azaxanthine, which can exist as a mixture of N(7)H and N(8)H forms, was inferred from comparative studies involving its N-methylated derivatives, including this compound. researchgate.net

In this compound, the methylation at the N(1) and N(3) positions simplifies the potential tautomerism to the 1,2,3-triazole part of the ring system. The key question is whether the single proton on the triazole ring resides on the N(7) or N(8) atom. X-ray diffraction studies of this compound monohydrate have definitively shown that the compound crystallizes in the N(8)-H tautomeric form. researchgate.net In the solid state, these molecules form hydrogen-bonded dimers. researchgate.net This finding provides a crucial anchor for interpreting spectroscopic data in solution. While tautomeric equilibria can differ between solid and solution phases, the N(8)-H form is considered the predominant and most stable tautomer for this compound. This structural information is vital for correctly interpreting its chemical reactivity and spectroscopic behavior.

Computational Chemistry and Molecular Modeling of 1,3 Dimethyl 8 Azaxanthin Systems

Molecular Orbital Studies of 1,3-Dimethyl-8-azaxanthin Derivatives

Molecular orbital (MO) theory is a cornerstone of computational chemistry, providing deep insights into the electronic structure and reactivity of molecules. For this compound and its derivatives, MO studies have been instrumental in understanding their stability, tautomerism, and potential as ligands for metal ions.

Application of MOPAC Program for Stability and Tautomerism

Computational studies using the Molecular Orbital Package (MOPAC) program have been effectively employed to investigate the stability and tautomeric forms of this compound (also known as HDAX) and its analogs. researchgate.netugr.es These semi-empirical calculations have shown that for the neutral compound in the gas phase, the N7-H tautomer is the most stable form. researchgate.netugr.es

However, experimental X-ray diffraction data reveal that in the solid state, this compound exists as the N8-H tautomer in a monohydrate form, where it forms hydrogen-bonded dimers. researchgate.netugr.es To reconcile this difference between the predicted gas-phase stability and the observed solid-state structure, further calculations were performed on the hydrogen-bonded dimer, specifically (HDAX·H₂O)₂. These calculations found a significant stabilization energy, which is thought to explain the preference for the N8-H tautomer in the crystalline state. ugr.es The role of the molecular orbitals in the potential coordination to metal ions has also been a subject of these computational analyses. ugr.es

| System | Method | Finding | Source |

|---|---|---|---|

| (HDAX·H₂O)₂ Dimer | MOPAC | -19.76 kcal/mol | ugr.es |

Density Functional Theory (DFT) and Møller Plesset Perturbation Theory (MP2) Calculations for Hydrated Complexes

More advanced computational methods, such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), have been utilized to study hydrated complexes of this compound, particularly with metal ions. researchgate.netconsensus.app These methods offer a higher level of theory and can provide more accurate descriptions of intermolecular interactions, which are crucial in hydrated systems.

Studies on salts containing the monoanion of this compound (dmax⁻) and hexaaqua metal cations, [M(H₂O)₆]²⁺, have demonstrated the significant role of the coordinated water molecules. researchgate.net These water molecules actively modulate the binding of the metal cation through a specific network of hydrogen bonds, forming what is known as the second coordination sphere. researchgate.net Theoretical calculations, including ab initio (MP2) and DFT methods (B3LYP, B3PW91), have been used to analyze the hydrogen bonding patterns, interaction energies, and electron density in these complexes. researchgate.net The calculated geometrical parameters and vibrational frequencies for these hydrated complexes show good agreement with experimental X-ray crystallographic data, validating the computational models. researchgate.net

Furthermore, theoretical studies on related systems, such as metal cation-nucleobase complexes, have shown that DFT and MP2 methods are reliable for predicting geometries and binding energies. consensus.app These calculations have highlighted that while hydration reduces the interaction energy between a cation and a nucleobase compared to the unsolvated state, the stabilizing effect remains significant. consensus.app

Theoretical Tautomerism and Conformational Analysis

The tautomerism of this compound is a key aspect of its chemical behavior, influencing its electronic properties and interactions. As established by molecular orbital calculations, a delicate balance exists between different tautomeric forms.

Computational studies have consistently shown that the N7-H tautomer of neutral this compound is the most stable form in the gas phase. researchgate.netugr.es However, the energetic landscape is sensitive to the molecular environment. X-ray crystallography has definitively shown that the compound crystallizes as its N8-H tautomer. researchgate.netugr.es This discrepancy is explained by the stabilizing effect of intermolecular hydrogen bonding in the solid state, where the molecules form dimers with water molecules. ugr.es The stabilization energy of this dimer is substantial enough to favor the N8-H form over the N7-H form that predominates in isolation. ugr.es This finding underscores the importance of considering intermolecular forces when predicting the structures of polar molecules. The existence of 8-azaxanthine (B11884) as a mixture of N(7)H and N(8)H tautomers has been inferred from NMR studies of its 1,3-dimethyl derivative. researchgate.net

| Tautomer | State | Relative Stability | Reason | Source |

|---|---|---|---|---|

| N7-H | Gas Phase (Neutral) | Most Stable | Inherent electronic structure | researchgate.netugr.es |

| N8-H | Solid State | Observed Form | Stabilization via hydrogen-bonded dimers | researchgate.netugr.es |

Modeling of Excited-State Dynamics and Proton Transfer Mechanisms

This compound (also known as 8-azatheophylline) and its parent compound, 8-azaxanthine, exhibit interesting photophysical properties that have been extensively modeled. A key phenomenon is excited-state proton transfer (ESPT), which dramatically influences their fluorescence behavior. researchgate.netmdpi.com

In weakly acidic aqueous media, 8-azaxanthine displays a highly intense fluorescence with a maximum at around 420 nm, which corresponds to an unusually large Stokes shift. amu.edu.pl This phenomenon is attributed to a rapid ESPT, specifically the deprotonation of the N(3)-H proton in the excited state, which generates a highly fluorescent anionic species. amu.edu.pl In contrast, 1,3-Dimethyl-8-azaxanthine, which lacks the N(3)-H proton due to methylation, exhibits a fluorescence maximum at a shorter wavelength, around 355-360 nm, and does not show the long-wavelength emission associated with ESPT. researchgate.netamu.edu.pl

Kinetic studies using time-resolved fluorescence spectroscopy on 8-azaxanthine have confirmed a two-state photo-transformation model. mdpi.comnih.gov In alcoholic media, where the proton transfer is slowed, dual emission bands are observed. The rise time for the long-wavelength emission was found to be approximately 0.4–0.5 ns, matching the decay of the short-wavelength band. mdpi.comnih.gov These experimental results are supported by computational models that help to interpret the complex photophysics and confirm the proposed mechanisms of phototautomerism. nih.gov

| Compound | Condition | Emission λmax | Mechanism | Source |

|---|---|---|---|---|

| 8-Azaxanthine | Aqueous (acidic) | ~420 nm | Excited-State Proton Transfer (ESPT) from N(3)-H | amu.edu.pl |

| This compound | Aqueous (acidic) | ~355-360 nm | Normal fluorescence (no ESPT from N(3)-H) | researchgate.netamu.edu.pl |

| 8-Azaxanthine | Methanol (B129727) | Dual emission (~340 nm and long-wavelength) | Slowed ESPT | mdpi.comnih.gov |

Computational Simulations of Molecular Interactions

Computational simulations are powerful tools for predicting how molecules like this compound might interact with biological targets, such as proteins and nucleic acids. These methods can provide atomic-level insights that are often difficult to obtain experimentally.

DNA Binding Affinity Predictions

Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to predict the binding affinity and mode of interaction between small molecules and DNA. researchgate.net While specific DNA binding studies for this compound were not found in the search results, the methodology has been applied to structurally related compounds. For example, studies on other heterocyclic compounds investigate DNA binding through groove interactions and intercalation. researchgate.net

Of high relevance, the parent compound, 8-azaxanthine, has been used as a co-crystallized inhibitor in structural studies of enzymes like urate oxidase from Aspergillus flavus. semanticscholar.org In silico studies involving this protein have used molecular docking to validate the experimental setup by redocking the 8-azaxanthine ligand into the active site, demonstrating the reliability of these computational methods for predicting binding poses. semanticscholar.org Such studies provide a framework for how the DNA binding affinity of this compound could be computationally predicted. The process would involve docking the molecule into a DNA structure and calculating a binding energy score, followed by MD simulations to assess the stability of the complex over time. semanticscholar.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-DNA complex.

| Compound Type | Target | Computational Method | Purpose | Source |

|---|---|---|---|---|

| Heteroleptic copper(II) complexes | pBR322 DNA | Molecular Docking | Predict DNA groove binding interaction | researchgate.net |

| 8-Azaxanthine (co-crystallized ligand) | Urate Oxidase (Fungal Protein) | Molecular Docking (Re-docking) | Validate docking procedure for interaction studies | semanticscholar.org |

| Benzylidene Derivatives | Bacterial/Fungal Proteins | Molecular Docking & Molecular Dynamics | Predict binding affinity and complex stability | semanticscholar.org |

Ligand-Protein Interaction Modeling (e.g., DNA Gyrase, Topoisomerase IV)

Computational modeling of ligand-protein interactions provides critical insights into the mechanism of action and potential therapeutic applications of bioactive molecules. For this compound, while specific molecular docking and dynamics simulation studies targeting the bacterial enzymes DNA gyrase and topoisomerase IV are not extensively documented in publicly available literature, research has focused on its interactions with other significant protein targets, particularly adenosine (B11128) receptors.

Derivatives of this compound have been synthesized and evaluated as antagonists of adenosine receptors. nih.gov A study on these derivatives highlighted that substitutions at the N7 and N8 positions significantly influence binding affinity for A1 and A2 receptor subtypes. nih.gov For instance, introducing a cycloalkyl group at the N7 position of this compound, such as in 7-cyclopentyl-1,3-dimethyl-8-azaxanthin, resulted in a compound three times more potent than caffeine (B1668208) at A1 receptors. nih.gov Conversely, the 7-cyclohexyl derivative was more potent than caffeine at A2 receptors. nih.gov Such structure-activity relationship (SAR) studies are foundational for computational modeling, which can elucidate the specific molecular interactions driving these observed affinities.

Although detailed docking poses are not always published, the process typically involves screening compounds against a target's binding site to predict binding affinity and conformation. For example, derivatives of this compound have been identified as potent inhibitors of Ubiquitin-Specific Protease 28 (USP28), a protein linked to various cancers, with in vitro assays being used to determine inhibitory concentrations and binding affinities. smolecule.com One such derivative showed a high selectivity and potency against USP28 with an IC50 of 1.10 ± 0.02 μmol/L and a Kd of 40 nmol/L. smolecule.com These experimental results provide the basis for future in silico studies to model the precise interactions at the atomic level.

The table below summarizes the reported binding affinities of selected this compound derivatives for adenosine receptors, demonstrating the impact of chemical modifications on protein-ligand interaction.

Table 1: Adenosine Receptor Binding Affinity of Selected this compound Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | A1 | 3x more potent than caffeine |

| 7-Cyclohexyl-1,3-dimethyl-8-azaxanthine | A2 | More potent than caffeine |

Data sourced from radioligand binding experiments. nih.gov

Characterization of Hydrogen Bonding Networks and Second Coordination Sphere Interactions in Metal Complexes

The ability of this compound to act as a ligand in metal complexes has been explored, providing a rich field for studying non-covalent interactions. When deprotonated, this compound forms the anion 4,6-dimethyl-1,2,3-triazolo-[4,5-d]pyrimidin-5,7-dionato (abbreviated as dmax), which coordinates with metal ions. The crystal structures of these complexes reveal intricate hydrogen bonding networks that are crucial for the stabilization of their supramolecular architecture. researchgate.netugr.es

A notable study involves ternary complexes of Nickel(II) and Copper(II) with the dmax anion and various chelating aliphatic amines as auxiliary ligands. researchgate.net In these structures, the hydrogen bond donors are typically N-H groups from the coordinated amine ligands and, in some cases, coordinated water molecules. The acceptors are the exocyclic oxygen atoms and the nitrogen atoms of the dmax ligand that are not involved in direct coordination with the primary metal ion.

In the complex [Ni(dmax)₂(H₂O)(dmen)] (where dmen is N,N-dimethylethylenediamine), an extensive network of hydrogen bonds links the complex units. The coordinated water molecule and the secondary amine N-H group act as donors, forming hydrogen bonds with the oxygen atoms of the dmax ligands of adjacent units. This interaction creates chains of molecules that are further linked into a 3D network.

Similarly, in the copper complex [Cu(dmax)₂(H₂O)(ae)]·H₂O (where ae is N-aminoethylpiperazine), both a coordinated water molecule and an uncoordinated water molecule of crystallization participate in the hydrogen-bonding scheme. These water molecules, along with the amine N-H groups, form hydrogen bonds with the oxygen atoms of the dmax ligands, resulting in a complex three-dimensional lattice stabilized by these second coordination sphere interactions. researchgate.net These networks demonstrate how the specific geometry of the primary coordination sphere influences the formation of predictable and stable, extended solid-state structures.

The table below details the key hydrogen bonding interactions identified in a representative Ni(II) complex.

Table 2: Hydrogen Bond Geometry in a Ternary Ni(II)-dmax Complex

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N(5)-H(5N)···O(5A) | 0.93 | 2.00 | 2.929(3) | 177 |

| O(1W)-H(1W1)···O(7B) | 0.89 | 1.90 | 2.788(3) | 171 |

Data represents typical bond lengths and angles from X-ray crystallography of Ni(II) complexes with the deprotonated form of this compound and an auxiliary amine ligand. researchgate.netugr.es

Table of Mentioned Compounds

| Compound Name | Other Names / Abbreviation |

|---|---|

| This compound | 8-Azatheophylline; 4,6-dimethyl-2H-triazolo[4,5-d]pyrimidine-5,7-dione |

| 4,6-dimethyl-1,2,3-triazolo-[4,5-d]pyrimidin-5,7-dionato | dmax |

| 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | - |

| 7-Cyclohexyl-1,3-dimethyl-8-azaxanthine | - |

| 7-Cyclopentyl-1,3-dipropyl-8-azaxanthine | - |

| Caffeine | - |

| Ubiquitin-Specific Protease 28 | USP28 |

| Nickel(II) | Ni(II) |

| Copper(II) | Cu(II) |

| N,N-Dimethylethylenediamine | dmen |

Molecular Interactions and Biochemical Mechanisms of 1,3 Dimethyl 8 Azaxanthin

Enzymatic Interactions and Inhibition Studies

The unique electronic structure of 1,3-dimethyl-8-azaxanthin, an azapurine derivative of theophylline (B1681296), underpins its significant interactions with various enzyme systems. Its ability to act as both an inhibitor and a substrate highlights its complex biochemical profile.

8-Azaxanthine (B11884) and its derivatives are recognized inhibitors of urate oxidase (UOX), an enzyme that catalyzes the oxidation of uric acid to allantoin. researchgate.net This inhibitory action is primarily due to competitive binding at the enzyme's active site, blocking the conversion of uric acid. Molecular docking and high-resolution X-ray crystallography studies have been instrumental in elucidating the specifics of this interaction.

The structure of the active site of urate oxidase from Aspergillus flavus complexed with the inhibitor 8-azaxanthin (AZA) reveals an oxidation mechanism that does not necessitate any ions or prosthetic groups. researchgate.netresearchgate.net Crystallographic analysis of the enzyme-inhibitor complex has provided detailed insights into the binding orientation. Some high-accuracy structural determinations have suggested a reversed positioning of the inhibitor within the active site compared to earlier models. researchgate.net

Further studies using X-ray diffraction have investigated the competition between azide (B81097) and 8-azaxanthine at the active site. nih.gov When urate oxidase was co-crystallized with both 8-azaxanthine and azide, the 8-azaxanthine molecule occupied the substrate-binding site, while the azide ion was found in the dioxygen binding site, also known as the peroxo hole. nih.gov This demonstrates the distinct binding localities for the substrate-like inhibitor and other small molecules. Additionally, joint neutron/X-ray crystallographic studies on a perdeuterated urate oxidase in complex with 8-azaxanthine have provided a deeper understanding of the hydration step in the catalytic mechanism, showing a catalytic water molecule stabilized by interactions with the inhibitor and key amino acid residues. iucr.org

The inhibition of urate oxidase by these compounds is relevant for conditions associated with high uric acid levels. smolecule.com

8-Azaxanthine and its derivatives, including this compound, are notable for their strong fluorescence, a property that makes them valuable tools in enzymology. nih.govpreprints.org They serve as excellent fluorogenic substrates for certain purine (B94841) nucleoside phosphorylases (PNP), particularly in the reverse (synthetic) pathway of the enzyme. researchgate.netnih.gov

The enzymatic reaction involves the ribosylation of the 8-azaxanthine base. It has been reported that the inducible xanthosine (B1684192) phosphorylase from E. coli, known as PNP-II, accepts 8-azaxanthine as a substrate. nih.govresearchgate.net The progress of this enzymatic synthesis can be conveniently monitored by the increase in fluorescence. researchgate.net

Interestingly, the site of ribosylation on the 8-azaxanthine molecule is not the canonical N9 position typical for natural purines. nih.govpreprints.org Instead, spectral properties of the resulting nucleoside products, which are strongly fluorescent, suggest that ribosylation occurs at either the N7 or N8 position of the triazole ring. nih.govpreprints.org The chemo-enzymatic synthesis of 8-azaxanthosine can be challenging because 8-azaxanthine is more acidic than many other azapurines. nih.gov Despite this, the unique fluorescent properties of these compounds make them powerful probes for studying PNP activity and for the analytical titration of substrates like α-D-ribose 1-phosphate. researchgate.net

| Enzyme | Interaction Type | Key Findings |

| Urate Oxidase (UOX) | Competitive Inhibitor | Binds to the active site, blocking uric acid conversion. researchgate.net The binding mode has been characterized by X-ray crystallography. researchgate.netnih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Fluorogenic Substrate | Acts as a substrate for PNP-II in the reverse synthetic reaction. nih.gov The enzymatic product is a highly fluorescent nucleoside, allowing for fluorimetric monitoring of the reaction. researchgate.netnih.gov Ribosylation occurs at the N7 or N8 position. nih.govpreprints.org |

Adenosine (B11128) Receptor Antagonism and Binding Affinity Profiling

The interaction of this compound and its analogues with adenosine receptors has been a significant area of research, revealing important structure-activity relationships.

The substitution of a carbon atom with a nitrogen atom at the 8-position of the xanthine (B1682287) scaffold has a profound impact on adenosine receptor affinity. Studies have shown that converting theophylline (1,3-dimethylxanthine) and caffeine (B1668208) (1,3,7-trimethylxanthine) into their 8-aza analogues, 8-azatheophylline (this compound) and 8-azacaffeine respectively, leads to a dramatic reduction in binding affinity, rendering the compounds essentially inert at adenosine receptors. nih.govresearchgate.netacs.org

However, further substitutions on the 8-azaxanthine core can restore or modulate this activity. For instance, the introduction of a methyl group at the 8-position of 8-azatheophylline was found to restore antagonistic activity specifically at A2 receptors. nih.govresearchgate.netacs.org A more significant effect on affinity was observed when the 7-methyl group in 8-azacaffeine was replaced with cycloalkyl groups. nih.govresearchgate.netacs.org These findings underscore the critical role of substituents at the N7 and N8 positions in modulating the interaction of 8-azaxanthine derivatives with adenosine receptors. The hydrogen atom at the 7-position of xanthines is confirmed to be important for binding, and its replacement or substitution significantly alters affinity. nih.govresearchgate.net

The affinity and selectivity of 8-azaxanthine derivatives for adenosine receptor subtypes, primarily A1 and A2, are highly dependent on the nature and position of their substituents. By systematically altering the groups at the N1, N3, N7, and N8 positions, researchers have developed compounds with varying selectivity profiles.

For example, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine was found to be three times more potent than caffeine at A1 receptors but six times less active at A2 receptors, indicating A1 selectivity. nih.govresearchgate.netacs.org In contrast, 7-cyclohexyl-1,3-dimethyl-8-azaxanthine was more potent than caffeine at A2 receptors, suggesting a shift towards A2 selectivity. nih.govresearchgate.netacs.org

Furthermore, modifying the alkyl groups at the N1 and N3 positions also plays a crucial role. Replacing the 1- and 3-methyl groups with larger propyl groups in both 7- and 8-substituted 8-azatheophylline derivatives markedly increased the affinity for A1 receptors. nih.govresearchgate.netacs.org One such compound, 7-cyclopentyl-1,3-dipropyl-8-azaxanthine, emerged as one of the most potent and selective A1 receptor antagonists among the 7-alkyl-substituted xanthines known. nih.gov

| Compound | Substitution Pattern | Adenosine Receptor Affinity Profile |

| 8-Azatheophylline | 1,3-dimethyl-8-azaxanthine | Inert; dramatic loss of affinity compared to theophylline. nih.govresearchgate.net |

| 8-Azacaffeine | 1,3,7-trimethyl-8-azaxanthine | Inert; dramatic loss of affinity compared to caffeine. nih.govresearchgate.net |

| 8-Methyl-8-azatheophylline | 1,3,8-trimethyl-8-azaxanthine | Restored antagonistic activity at A2 receptors. nih.govresearchgate.net |

| 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | N7-cyclopentyl | 3x more potent than caffeine at A1, 6x less active at A2. nih.govresearchgate.net |

| 7-Cyclohexyl-1,3-dimethyl-8-azaxanthine | N7-cyclohexyl | More potent than caffeine at A2 receptors. nih.govresearchgate.net |

| 7-Cyclopentyl-1,3-dipropyl-8-azaxanthine | N1,N3-dipropyl, N7-cyclopentyl | Highly potent and selective for A1 receptors. nih.gov |

Coordination Chemistry with Divalent Metal Cations

The study of how 8-azaxanthine and its derivatives interact with metal ions provides crucial information about their electronic structure and potential binding sites. rsc.org X-ray crystallography has been a key technique in characterizing the resulting metal complexes.

A notable example is the complex formed between 3-methyl-8-azaxanthine and copper(II). The crystal structure analysis of trans-diamminebis(3-methyl-8-azaxanthinato)copper(II) dihydrate revealed a trans square-planar geometry around the copper atom. rsc.orgrsc.org The copper ion is coordinated by two deprotonated 3-methyl-8-azaxanthinato ligands through the N(8) atom of the triazole ring, and by two ammine ligands. rsc.orgrsc.org This was the first reported X-ray structure of a metal-8-azapurine complex involving coordination at the N(8) site, which suggests that the N(8) nitrogen possesses considerable basicity. rsc.org

Molecular orbital calculations performed on 1,3-dimethyl-8-azaxanthine have also been used to discuss the role of different molecular orbitals in the potential coordination to metal ions. ugr.es While calculations suggest the N7-H tautomer is most stable for the neutral compound in some conditions, the N8-H tautomer is observed in the solid state, likely stabilized by hydrogen bonding. ugr.es The ability of the 8-azaxanthine system to coordinate with divalent metal cations through specific nitrogen atoms is a key feature of its chemical reactivity.

Synthesis and Structural Elucidation of Metal Complexes (e.g., Mn, Co, Ni, Zn, Cd, Cu)

The interaction of this compound (systematically named 4,6-dimethyl-1,2,3-triazolo[4,5-d]pyrimidin-5,7-dione, and abbreviated as Hdmax) with various divalent metal cations has been a subject of extensive research, leading to the synthesis and characterization of a diverse range of metal complexes. The structural outcomes of these reactions are highly dependent on the specific metal ion and the presence of other coordinating ligands.

In aqueous environments, the reaction of Hdmax with divalent manganese (Mn), cobalt (Co), nickel (Ni), zinc (Zn), and cadmium (Cd) results in the formation of solid compounds with a general formula of ML₂·6H₂O. smolecule.com X-ray diffraction studies on the manganese and cadmium compounds have revealed that they are salts, consisting of hexa-aqua metal cations, [M(H₂O)₆]²⁺, and the deprotonated 1,3-dimethyl-8-azaxanthinate anion (dmax⁻). smolecule.com In these specific cases, the heterocyclic dmax⁻ anion is not directly coordinated to the metal center but is involved in second-sphere interactions. smolecule.com While the Mn, Co, Zn, and Cd compounds are suggested to be isostructural, spectroscopic data for the nickel complex indicates a different structural arrangement where the ligand is directly attached to the metal ion. smolecule.com

The coordination chemistry becomes more varied with the introduction of auxiliary ligands like pyridine (B92270) (py) or bipyrimidine (bpym). When pyridine is present in the reaction with Mn(II), Co(II), Zn(II), and Cd(II) salts, it leads to the formation of isostructural crystalline solids with the formula trans-M(H₂O)₄(py)₂₂. smolecule.com In these complexes, the dmax⁻ heterocycle remains as a counter-anion and is not directly bonded to the metal atom. smolecule.com However, for Ni(II) and Cu(II), the presence of pyridine results in complexes with the formula [M(dmax)₂(H₂O)₂(py)₂]·2H₂O. smolecule.com

The use of a chelating and bridging ligand like bipyrimidine (bpym) with Zn(II) and Cd(II) salts yields dinuclear complexes, specifically [Zn₂(dmax)₄(H₂O)₂(bpym)]·2H₂O and [Cd₂(dmax)₄(H₂O)₄(bpym)]·6H₂O. smolecule.com For copper(II), the same reaction conditions produce a one-dimensional coordination polymer with the formula {[Cu₂(dmax)₄(bpym)]·5H₂O}ₙ. smolecule.com

A summary of the synthesized metal complexes of this compound is presented in the table below.

| Metal Ion (M) | Ancillary Ligand | Complex Formula | Structural Characteristics |

| Mn, Co, Zn, Cd | None (aqueous) | ML₂·6H₂O | Salts with [M(H₂O)₆]²⁺ cations and dmax⁻ anions. smolecule.com |

| Ni | None (aqueous) | NiL₂·6H₂O | Ligand is directly attached to the metal ion. smolecule.com |

| Mn, Co, Zn, Cd | Pyridine (py) | trans-M(H₂O)₄(py)₂₂ | dmax⁻ acts as a counter-anion. smolecule.com |

| Ni, Cu | Pyridine (py) | [M(dmax)₂(H₂O)₂(py)₂]·2H₂O | |

| Zn | Bipyrimidine (bpym) | [Zn₂(dmax)₄(H₂O)₂(bpym)]·2H₂O | Dinuclear complex. smolecule.com |

| Cd | Bipyrimidine (bpym) | [Cd₂(dmax)₄(H₂O)₄(bpym)]·6H₂O | Dinuclear complex. smolecule.com |

| Cu | Bipyrimidine (bpym) | {[Cu₂(dmax)₄(bpym)]·5H₂O}ₙ | One-dimensional polymer. smolecule.com |

Analysis of Second Coordination Sphere Interactions and Hydrogen Bonding

The second coordination sphere, which encompasses the interactions beyond the primary coordination of ligands to a metal center, plays a crucial role in the solid-state structures of this compound metal complexes. These interactions are predominantly governed by hydrogen bonding.

Theoretical studies, including ab initio and density functional theory (DFT) methods, have been employed to further elucidate the nature of these hydrogen bonding patterns. smolecule.com These calculations have confirmed the significant role of the coordinated water molecules in modulating the binding of the metal cation through a specific network of hydrogen bonds. smolecule.com The topology of the motifs generated by these hydrogen bonds has been characterized using concepts typically applied to the first coordination sphere, such as monodentate, chelate, and bridge coordination. smolecule.com

Nucleic Acid Interactions and Research Applications

The unique photophysical properties of 8-azapurine (B62227) analogs, including this compound, make them valuable tools in biochemical and biophysical research, particularly for studying nucleic acids.

8-azaxanthine and its derivatives are known to be fluorescent, a property that is highly sensitive to the molecular environment, including pH and solvent polarity. thieme-connect.com 1,3-Dimethyl-8-azaxanthine, also known as 8-azatheophylline, is a fluorescent analog of xanthine. The parent compound, 8-azaxanthine, exhibits a strong fluorescence characterized by an unusually large Stokes shift, which is attributed to an excited-state proton transfer (ESPT) mechanism. mdpi.com However, in 1,3-dimethyl-8-azaxanthine, this ESPT is absent due to the steric hindrance imposed by the methyl groups. This distinct photophysical behavior makes it a useful comparative tool and a fluorescent probe in its own right for investigating enzyme-ligand interactions and the dynamics of biological macromolecules like DNA and RNA. thieme-connect.com The intense fluorescence of N-alkyl derivatives of 8-azaxanthine has been highlighted as being particularly useful for these applications. rsc.org

While direct studies on the DNA binding and cleavage activity of this compound itself are not extensively detailed, research on closely related compounds provides significant insights. A notable example is a copper(II) complex derived from an atropisomer of 1,3-dimethyl-8-azaxanthine, specifically 1,3-dimethyl-5-(8ʹ-quinolinylazo)-6-aminouracil. researchgate.net Biological studies of this and related copper complexes have demonstrated that they can bind to DNA, with groove interactions being a proposed mode of binding. researchgate.net Furthermore, these complexes have been shown to exhibit DNA cleavage activity. researchgate.net This suggests that metal complexes incorporating the 1,3-dimethyl-8-azaxanthine framework or its close analogs have the potential to modulate DNA structure and integrity.

The ability of certain metal complexes of 1,3-dimethyl-8-azaxanthine derivatives to interact with and cleave DNA also points towards their potential to interfere with fundamental cellular processes such as DNA transcription. The same study that reported on the DNA binding and cleavage properties of copper(II) complexes of a 1,3-dimethyl-8-azaxanthine-related ligand also found that these compounds exhibit transcription inhibition. researchgate.net This inhibitory activity is a direct consequence of the interaction with the DNA template, which can prevent the transcriptional machinery from functioning correctly. These findings position such compounds as promising candidates for further investigation as agents that can modulate gene expression at the transcriptional level. researchgate.net

Mechanism-Based Biological Activity (Non-Clinical)

The biological activities of 1,3-dimethyl-8-azaxanthine and its derivatives have been explored in several non-clinical contexts, primarily focusing on enzyme inhibition and potential therapeutic applications.

The compound has been identified as a high-affinity inhibitor of urate oxidase, an enzyme that catalyzes the oxidation of uric acid. Molecular docking studies have been used to understand the binding of 1,3-dimethyl-8-azaxanthine to the active site of this enzyme, suggesting its potential as a lead compound for developing modulators of urate oxidase activity. smolecule.com

Furthermore, derivatives of 1,3-dimethyl-8-azaxanthine have been investigated as antagonists for adenosine receptors. Modifications at various positions on the 8-azaxanthine scaffold have been shown to significantly influence the binding affinity and selectivity for different adenosine receptor subtypes. For instance, 7-cycloalkyl derivatives of 1,3-dimethyl-8-azaxanthine have shown varying potencies at A1 and A2 adenosine receptors. researchgate.net

In the area of cancer research, novel derivatives of 1,3-dimethyl-8-azaxanthine have been synthesized and evaluated for their anticancer activity. smolecule.com Specifically, triazolopyrimidine derivatives have been identified as potent inhibitors of Ubiquitin-Specific Protease 28 (USP28), a protein implicated in the progression of various cancers. smolecule.com One such derivative demonstrated high selectivity and potency against USP28, indicating a potential therapeutic avenue. smolecule.com Additionally, the potential antioxidant properties of 1,3-dimethyl-8-azaxanthine are also a subject of investigation. smolecule.com

Antimicrobial Action Mechanisms Against Specific Plant and Bacterial Pathogens

While direct mechanistic studies on this compound are limited, research on closely related derivatives and its parent compounds provides insight into its potential antimicrobial activities.

Ralstonia solanacearum, Rhizoctonia solani, and Xanthomonas oryzae pv. oryzae

A study involving two atropisomers of a quinolinylazo-uracil derivative, specifically 1,3-dimethyl-8-(8′-quinolinyl)azaxanthine, has demonstrated significant efficacy against several key plant pathogens. rsc.org These atropisomers, designated α and β, were found to be effective against the bacterial plant pathogen Ralstonia solanacearum, which causes bacterial wilt in solanaceous crops, and the fungal pathogen Rhizoctonia solani, the agent behind sheath blight in rice. rsc.org

Furthermore, the atropisomers also showed effectiveness against Xanthomonas oryzae pv. oryzae, the bacterium responsible for bacterial blight in rice. rsc.org The study noted that the α and β atropisomers differ in their biological efficacy against these pathogens, which is attributed to their different spatial arrangements (stereoisomerism). rsc.org While this research establishes the biological activity, the precise molecular mechanisms of action were not elucidated in the study. rsc.org

Table 1: Biological Efficacy of 1,3-Dimethyl-8-(8′-quinolinyl)azaxanthine Atropisomers

| Pathogen | Disease | Affected Crop | Efficacy of Atropisomers (2 and 3) |

|---|---|---|---|

| Ralstonia solanacearum | Bacterial Wilt | Solanaceous crops (e.g., Tomato, Potato) | Significant efficacy demonstrated |

| Rhizoctonia solani | Sheath Blight | Rice | Significant efficacy demonstrated |

| Xanthomonas oryzae pv. oryzae | Bacterial Blight | Rice | Efficacy demonstrated |

Pseudomonas aeruginosa and Trypanosoma cruzi

A review concerning the antimicrobial activity of Astaxanthin (a different compound) mentioned that it showed some in vitro activity against Trypanosoma cruzi at high concentrations (200–300 µg/mL), but no therapeutic effect was observed in animal models. mdpi.com This finding is not directly applicable to this compound but addresses one of the specified pathogens in a broader context of antimicrobial research.

Cytotoxic Mechanisms in Cancer Cell Lines

The cytotoxic mechanisms of this compound in cancer cell lines are not well-documented in publicly available research. The majority of studies on xanthine derivatives focus on other analogues or, in some cases, incorrectly attribute the activities of the carotenoid Astaxanthin to this class of compounds.

General studies on 8-azapurines suggest that their cytotoxicity can be linked to their roles as agonists or antagonists for cellular receptors. rsc.org However, 8-azaxanthine itself is noted for a lack of cytotoxic effects, which is thought to be due to its resistance to the metabolic activation pathways that are typically required for such compounds to exert toxicity. researchgate.net This might imply a similar low level of cytotoxicity for its dimethylated derivative, this compound, although specific studies are required for confirmation.

While direct evidence is lacking for the compound itself, research into its derivatives has shown some promise in oncology. For instance, certain triazolopyrimidine derivatives of this compound have been identified as potent and selective inhibitors of Ubiquitin-Specific Protease 28 (USP28), a protein implicated in the development of various cancers. smolecule.com This indicates that the this compound scaffold could serve as a basis for developing novel anticancer agents, though it does not describe the cytotoxic mechanism of the parent compound itself.

Structure Activity Relationship Sar Investigations of 1,3 Dimethyl 8 Azaxanthin Derivatives

Correlating Structural Modifications at N1, N3, N7, and N8 Positions with Biological Activity

Systematic alterations at the N1, N3, N7, and N8 positions of the 1,3-dimethyl-8-azaxanthin core have been shown to significantly impact the biological activity of these compounds. The introduction of different functional groups at these nitrogen centers allows for a fine-tuning of their properties, including their affinity and selectivity for various receptors and enzymes.

Research into the structure-activity relationship (SAR) of these derivatives has revealed that modifications at these specific positions are crucial for their biological efficacy. For instance, substituting the methyl groups at the N1 and N3 positions with larger alkyl groups, such as propyl groups, has been found to remarkably increase the affinity for A1 adenosine (B11128) receptors. nih.gov This suggests that the size and lipophilicity of the substituents at these positions play a key role in receptor binding.

Modifications at the N7 and N8 positions have also been extensively studied. The substitution of the 7-methyl group in 8-azacaffeine with cycloalkyl groups has a more favorable effect on affinity. nih.gov Specifically, a 7-cyclopentyl-1,3-dimethyl-8-azaxanthin derivative was found to be three times more potent than caffeine (B1668208) at A1 receptors. nih.gov Conversely, a 7-cyclohexyl-1,3-dimethyl-8-azaxanthin was more potent than caffeine at A2 receptors, highlighting how subtle changes in the cycloalkyl ring size can shift selectivity between adenosine receptor subtypes. nih.gov

Furthermore, the introduction of a methyl group at the 8-position of 8-azatheophylline restored antagonistic activity at A2 receptors, while an 8-cycloalkyl substituent increased affinity for both A1 and A2 receptor subtypes. nih.gov This indicates that the N8 position is a critical determinant for interaction with adenosine receptors. The replacement of a carbon atom with a nitrogen at the 8-position of theophylline (B1681296) and caffeine, creating 8-azatheophylline and 8-azacaffeine respectively, dramatically reduced affinity, demonstrating the importance of the atom at this position for receptor binding. nih.gov

SAR in Adenosine Receptor Binding and Selectivity

The structure-activity relationships of this compound derivatives have been particularly well-explored in the context of adenosine receptor antagonism. The affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) are highly dependent on the nature and position of the substituents on the 8-azaxanthin core.

The substitution of methyl groups at the N1 and N3 positions with propyl groups in both 7- and 8-substituted 8-azatheophylline derivatives significantly increased their affinity for A1 receptors. nih.gov In fact, 7-cyclopentyl-1,3-dipropyl-8-azaxanthine has been identified as one of the most potent and selective A1 receptor antagonists among the 7-alkyl-substituted xanthines known to date. nih.gov

The following table summarizes the adenosine receptor binding affinities of selected this compound derivatives:

| Compound | N1-Substituent | N3-Substituent | N7-Substituent | N8-Substituent | A1 Receptor Affinity (Ki, nM) | A2A Receptor Affinity (Ki, nM) |

| 8-Azatheophylline | Methyl | Methyl | H | H | Inert | Inert |

| 8-Azacaffeine | Methyl | Methyl | Methyl | H | Inert | Inert |

| 7-Cyclopentyl-1,3-dimethyl-8-azaxanthin | Methyl | Methyl | Cyclopentyl | H | Potent (3x > Caffeine) | Less Active (6x < Caffeine) |

| 7-Cyclohexyl-1,3-dimethyl-8-azaxanthin | Methyl | Methyl | Cyclohexyl | H | - | More Potent (> Caffeine) |

| 8-Methyl-8-azatheophylline | Methyl | Methyl | H | Methyl | - | Active |

| 8-Cycloalkyl-8-azatheophylline | Methyl | Methyl | H | Cycloalkyl | Increased | Increased |

| 7-Cyclopentyl-1,3-dipropyl-8-azaxanthine | Propyl | Propyl | Cyclopentyl | H | Highly Potent and Selective | - |

Data compiled from a study on a series of 1,3-dimethyl- and 1,3-dipropyl-8-azaxanthines. nih.gov

These findings underscore the principle that the region around the 7-position of the xanthine (B1682287) ring is crucial for the interaction with adenosine receptors. nih.gov The dramatic reduction in affinity observed when the CH group at the 8-position is replaced by a nitrogen atom further confirms the critical role of this position in receptor binding. nih.gov

Relationship Between Structural Features and Enzyme Inhibition Potency

Beyond their activity at G protein-coupled receptors, derivatives of this compound have also been investigated for their potential to inhibit various enzymes. The structural features that govern their potency as enzyme inhibitors are a key area of SAR studies.

For instance, certain this compound derivatives have been shown to act as weak competitive inhibitors of xanthine oxidase. In a different context, the condensation of 3-formylchromones with a derivative of 1,3-dimethylpyrimidine-2,4(1H,3H)-dione has led to the synthesis of novel compounds that exhibit cytotoxic activity against cancer cell lines. rsc.org Specifically, compound 11 , which contains a 6,8-dimethylchromone (B13793962) core, demonstrated the highest cytotoxicity against tumor cells while showing lower toxicity towards non-tumor fibroblasts. rsc.org

The antioxidant activity of these hybrid molecules has also been evaluated and found to be comparable to the reference drug Trolox. rsc.org This dual activity—cytotoxicity and antioxidant capacity—highlights the potential of this chemical scaffold in developing new therapeutic agents. rsc.org

The following table presents the cytotoxic activity of selected 1,3-dimethyl-8-(chromon-3-yl)-xanthine derivatives:

| Compound | Cell Line | Activity |

| Compounds 2–9, 11, and 12 | HCT116 human colon carcinoma | Submicromolar cytotoxic activity |

| Compounds 2–9, 11, and 12 | MCF7 breast carcinoma | Submicromolar cytotoxic activity |

| Compound 11 | Tumor cells vs. non-tumor fibroblasts | Highest cytotoxicity and selectivity |

Data from a study on the synthesis and biological evaluation of new 1,3-dimethyl-8-(chromon-3-yl)-xanthine derivatives. rsc.org

Correlation between Structural Features and Photophysical Properties